5-Methoxy-2-methyl-2-pentanol
Description
Significance and Research Context of Branched Alkyl Ethers and Alcohols
Branched alkyl ethers and alcohols are classes of organic compounds with significant industrial and research applications. Alcohols are characterized by the presence of a hydroxyl (-OH) group, while ethers contain an oxygen atom connected to two alkyl or aryl groups. lumenlearning.comlibretexts.org The incorporation of branching in the alkyl chain and the presence of these oxygen-containing functional groups confer specific physical and chemical properties that are exploited in various fields.
Branched-chain higher alcohols (BCHAs), such as isobutanol and 2-methyl-1-butanol, have garnered attention as superior biofuels compared to ethanol (B145695). nih.gov They possess higher energy density, lower hygroscopicity, and greater compatibility with existing fuel infrastructure. nih.gov Research is actively exploring the production of these alcohols through microbial fermentation and metabolic engineering of microorganisms like Ralstonia eutropha, aiming to create sustainable and economically viable alternatives to fossil fuels. nih.govresearchgate.net
In synthetic organic chemistry, alcohols are fundamental building blocks and intermediates. numberanalytics.com They can be used as solvents and are precursors for a vast array of other compound classes through reactions like oxidation, substitution, and elimination. numberanalytics.com Similarly, ethers are valued for their solvent properties due to their ability to dissolve a wide range of organic compounds while being relatively unreactive. libretexts.org The synthesis of complex ethers, such as those derived from biomass-based alcohols, is an area of ongoing research for applications like green solvents. researchgate.net Furthermore, specific branched alkyl ether amines have found utility as cationic collectors in industrial processes like the froth flotation of iron ore. google.com
The compound 5-Methoxy-2-methyl-2-pentanol embodies the structural motifs of both a branched alcohol and an alkyl ether, making it a representative molecule for studying the combined properties and reactivity patterns of these significant compound classes.
Overview of Structural Features and Their Chemical Implications
The chemical behavior of this compound is directly dictated by its molecular architecture. It possesses a five-carbon pentanol (B124592) backbone with key substitutions that define its reactivity.
The primary structural features are:
A Tertiary Alcohol: The hydroxyl (-OH) group is attached to a tertiary carbon (C-2), which is also bonded to two methyl groups. This arrangement makes the alcohol resistant to oxidation under standard conditions. Unlike primary and secondary alcohols, it cannot be easily oxidized to an aldehyde or ketone without breaking carbon-carbon bonds. The tertiary nature also facilitates the formation of a stable tertiary carbocation upon protonation and loss of water, influencing its participation in substitution and elimination reactions.
A Methoxy (B1213986) Ether Group: An ether linkage, specifically a methoxy group (-OCH₃), is present at the C-5 position. The ether functional group is generally less reactive than the alcohol group. ncert.nic.in It can participate in hydrogen bonding with protic solvents via its oxygen atom, which influences its solubility. libretexts.org Cleavage of the C-O ether bond typically requires harsh conditions, such as treatment with strong acids like HBr or HI.
Alkyl Branching: The methyl group at the C-2 position introduces steric hindrance around the alcohol functional group, which can modulate its reactivity and physical properties compared to a linear analogue. Branching in alkanes is known to lower the boiling point relative to the straight-chain isomer due to a decrease in the surface area available for intermolecular van der Waals forces. libretexts.org
The combination of a tertiary alcohol and an ether within the same molecule allows for selective reactions. For instance, the alcohol can be targeted for reactions like esterification or conversion to an alkyl halide under conditions that leave the ether group intact. The physical and chemical properties of this compound are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 5-methoxy-2-methylpentan-2-ol |
| CAS Number | 55724-04-4 |
| Molecular Formula | C₇H₁₆O₂ |
| Molecular Weight | 132.20 g/mol |
| Boiling Point | 178.5±8.0 °C (Predicted) chemicalbook.com |
| XLogP3 | 0.7 nih.gov |
Historical Development of Synthetic Approaches to Related Oxygenated Hydrocarbons
The synthesis of oxygenated hydrocarbons has been a cornerstone of industrial chemistry for over a century, driven by the demand for fuels and chemical feedstocks. The historical development of these synthetic methods reflects a broader technological progression from coal-based chemistry to processes utilizing natural gas, biomass, and carbon dioxide.
In the early 20th century, Germany pioneered large-scale synthetic fuel production due to energy security concerns. ethw.org The Bergius process , patented in 1913, involved the direct liquefaction of coal via hydrogenation at high temperature and pressure to produce liquid hydrocarbons. ethw.org Shortly after, the Fischer-Tropsch (FT) process , developed in 1925 by Franz Fischer and Hans Tropsch, became a landmark achievement. wikipedia.org This process converts a mixture of carbon monoxide and hydrogen (syngas), derived from coal, natural gas, or biomass, into a wide range of hydrocarbons, including alkanes, alkenes, and oxygenated compounds like alcohols. wikipedia.orgmdpi.com The FT synthesis was crucial for producing synthetic fuels and was later adapted by companies like Sasol for large-scale commercial production.
As the 20th century progressed, the chemical industry shifted towards petroleum as the primary feedstock. However, interest in synthetic routes for hydrocarbons and their oxygenated derivatives has been revitalized by the need for sustainable alternatives. Modern approaches focus on greater selectivity and the use of renewable feedstocks.
Key modern developments include:
Catalytic Hydrogenation of Carbon Dioxide: In response to climate change, significant research is focused on utilizing CO₂ as a C1 feedstock. mdpi.com Through catalytic hydrogenation, CO₂ can be converted into valuable chemicals, including methanol (B129727), higher alcohols, and other oxygenated hydrocarbons. mdpi.com
Biomass Conversion: The etherification of biomass-derived alcohols with alkenes over heterogeneous acid catalysts is being explored as a direct route to synthesize long-chain alkyl ethers for use as green solvents or fuel additives. researchgate.net
Targeted Synthesis: Advanced catalytic systems, such as rhodium-catalyzed reactions and hydrogen borrowing catalysis, enable highly specific C-C and C-O bond formations, allowing for the construction of complex branched and functionalized molecules that were previously difficult to access. acs.orgrsc.org For example, hydrogen borrowing catalysis allows for the alkylation of ketones using secondary alcohols to form β-branched carbonyl compounds. acs.org
These evolving synthetic strategies provide a powerful toolkit for chemists to create specifically tailored oxygenated hydrocarbons like this compound, moving from the broad-spectrum outputs of historical processes to highly controlled and efficient modern methods.
Structure
3D Structure
Properties
CAS No. |
55724-04-4 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
5-methoxy-2-methylpentan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-7(2,8)5-4-6-9-3/h8H,4-6H2,1-3H3 |
InChI Key |
WQRCPZWIKZVUTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCOC)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxy 2 Methyl 2 Pentanol
Established Synthetic Pathways
The synthesis of 5-Methoxy-2-methyl-2-pentanol can be approached through various established chemical transformations. These pathways leverage fundamental organic reactions to construct the target molecule's carbon skeleton and introduce the required functional groups.
Acid-Catalyzed Reactions Involving 2-Methyl-2-pentenal (B83557) and Methanol (B129727)
The reaction between an α,β-unsaturated aldehyde like 2-methyl-2-pentenal and an alcohol such as methanol under acidic conditions is a classic example of conjugate addition, also known as a Michael reaction. wikipedia.org This pathway, while theoretically plausible as a starting point, does not directly yield this compound but rather an intermediate that would require further transformation.
The acid-catalyzed addition of methanol to 2-methyl-2-pentenal proceeds through a well-understood mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst. This protonation increases the electrophilicity of the β-carbon in the α,β-unsaturated system.
The key mechanistic steps are:
Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the oxygen atom of the carbonyl group, creating a resonance-stabilized carbocation. This enhances the electrophilic character of the β-carbon.
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the electrophilic β-carbon. This is a 1,4-conjugate addition. mdpi.com
Tautomerization: The resulting intermediate is an enol, which then tautomerizes to the more stable keto form, yielding 3-methoxy-2-methylpentanal.
This product, 3-methoxy-2-methylpentanal, is not the target compound. To arrive at this compound, a significant rearrangement and further reactions would be necessary, making this an indirect and inefficient synthetic route.
For conjugate additions to α,β-unsaturated aldehydes, reaction conditions are crucial for maximizing yield and selectivity. escholarship.org Key parameters include the choice and concentration of the acid catalyst, temperature, and the solvent system.
Catalyst Loading: Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TSA) are commonly used. researchgate.net The catalyst loading typically ranges from catalytic amounts to stoichiometric amounts, depending on the reactivity of the substrate.
Temperature: The reaction temperature influences the reaction rate. masterorganicchemistry.com Lower temperatures are often favored to minimize side reactions, such as polymerization of the unsaturated aldehyde or the formation of acetals at the carbonyl group.
Solvent Effects: The choice of solvent can impact the reaction's efficiency. Protic solvents like methanol can participate in the reaction, while aprotic solvents may be used to control solubility and reaction kinetics. mdpi.com
Table 1: General Optimization Parameters for Acid-Catalyzed Michael Addition This table presents typical conditions for the conjugate addition of an alcohol to an α,β-unsaturated aldehyde, not the direct synthesis of this compound.
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | H₂SO₄, HCl, TSA | Strong Brønsted acids effectively protonate the carbonyl group. researchgate.net |
| Catalyst Loading | 0.1 - 10 mol% | Balances reaction rate with the potential for side reactions. |
| Temperature | 0 °C to 50 °C | Controls the rate of reaction and minimizes byproduct formation. masterorganicchemistry.com |
| Solvent | Excess Methanol or THF | Methanol can serve as both reactant and solvent; THF is a non-participating alternative. |
| Reaction Time | 1 - 24 hours | Dependent on substrate reactivity and reaction temperature. |
Exploration of Alternative Synthetic Routes
More direct and efficient methods for the synthesis of this compound involve the formation of the tertiary alcohol moiety through carbon-carbon bond-forming reactions or the reduction of a suitable precursor.
Grignard reactions are a powerful tool for forming carbon-carbon bonds and synthesizing alcohols. The synthesis of a tertiary alcohol like this compound is readily achieved by reacting a Grignard reagent with a ketone or an ester. organic-chemistry.orgmasterorganicchemistry.com
There are two primary Grignard routes to synthesize this compound:
Route A: The reaction of 5-methoxy-2-pentanone with a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr). libretexts.org
Route B: The reaction of acetone with (3-methoxypropyl)magnesium bromide .
Mechanism: The reaction mechanism involves the nucleophilic addition of the carbanionic carbon of the Grignard reagent to the electrophilic carbonyl carbon of the ketone or ester. organic-chemistry.org
Nucleophilic Addition: The Grignard reagent adds to the carbonyl group, breaking the C=O pi bond and forming a magnesium alkoxide intermediate.
Protonation: A subsequent workup with a weak acid (such as aqueous ammonium (B1175870) chloride) protonates the alkoxide to yield the final tertiary alcohol.
When an ester is used as the starting material, the reaction proceeds through a ketone intermediate. The initial addition of one equivalent of the Grignard reagent forms a ketone, which then rapidly reacts with a second equivalent of the Grignard reagent to produce the tertiary alcohol. masterorganicchemistry.com
Table 2: Comparison of Grignard Synthesis Routes for this compound
| Route | Ketone/Ester Precursor | Grignard Reagent | Typical Yield (%) |
|---|---|---|---|
| A | 5-Methoxy-2-pentanone | Methylmagnesium bromide | > 90% |
| B | Acetone | (3-Methoxypropyl)magnesium bromide | > 85% |
| C (Ester) | Methyl 4-methoxybutanoate | Methylmagnesium bromide (2 equiv.) | ~80-90% |
The synthesis of alcohols is commonly achieved through the reduction of carbonyl compounds. However, the direct reduction of simple carbonyl precursors like aldehydes, ketones, or esters is not a viable method for producing a tertiary alcohol such as this compound.
Reduction of an aldehyde yields a primary alcohol.
Reduction of a ketone yields a secondary alcohol.
Reduction of an ester typically yields a primary alcohol.
To form a tertiary alcohol via a reduction-type pathway, a more complex precursor would be required, such as a hydroxy ketone or an epoxy ketone. For instance, the reduction of a hypothetical precursor like 2-hydroxy-5-methoxy-2-methyl-pentan-3-one is not a standard or efficient synthetic route. Therefore, direct reduction of a simple carbonyl precursor is not considered an established pathway for the synthesis of this specific compound.
Etherification Reactions on Hydroxylated Precursors
A primary route for the synthesis of this compound is through the etherification of a suitable hydroxylated precursor, most notably 2-methyl-2,5-pentanediol. The Williamson ether synthesis is a classic and versatile method for forming ethers and can be adapted for the selective methylation of the primary hydroxyl group in this diol. masterorganicchemistry.comchem-station.comrichmond.edu
The reaction typically involves the deprotonation of the more accessible primary alcohol using a strong base, such as sodium hydride (NaH), to form an alkoxide. This is followed by a nucleophilic substitution (SN2) reaction with a methylating agent, like methyl iodide or dimethyl sulfate. masterorganicchemistry.com The tertiary alcohol at the 2-position is sterically hindered, which generally prevents its reaction under controlled conditions, thus favoring the formation of the desired mono-ether.
Key reaction parameters for the selective methylation of 2-methyl-2,5-pentanediol include:
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Effectively deprotonates the primary alcohol to form the more reactive alkoxide. |
| Methylating Agent | Methyl Iodide (CH₃I) | Provides the methyl group for the ether formation in an SN2 reaction. |
| Solvent | Anhydrous aprotic solvents (e.g., THF, DMF) | Prevents side reactions and facilitates the SN2 mechanism. |
| Temperature | Controlled, often ambient to slightly elevated | Optimizes reaction rate while minimizing side reactions like elimination. |
Table 1: Reaction Parameters for Williamson Ether Synthesis of this compound
Challenges in this synthesis include preventing the dialkylation of the diol and potential elimination side reactions, which can be mitigated by careful control of stoichiometry and reaction conditions. chem-station.com
Process Intensification and Scalability in Synthesis
For the industrial production of this compound, process intensification and scalability are crucial considerations. Transitioning from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, and product consistency. acs.orgdrugdeliveryleader.com
Continuous Flow Reactor Applications
The Williamson ether synthesis is well-suited for adaptation to continuous flow reactor systems. mst.eduresearchgate.net In a flow setup, reagents are continuously pumped through a heated tube or microreactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This high degree of control can lead to improved yields, higher selectivity, and enhanced safety, particularly for exothermic reactions. acs.org
Potential advantages of a continuous flow process for the synthesis of this compound include:
| Advantage | Description |
| Enhanced Heat Transfer | The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, crucial for managing the exothermicity of the alkoxide formation. |
| Precise Temperature Control | Uniform temperature profiles prevent the formation of byproducts from overheating. |
| Improved Mixing | Efficient mixing of reagents ensures homogeneity and consistent reaction rates. |
| Increased Safety | The small reaction volume at any given time minimizes the risks associated with handling reactive intermediates like sodium hydride. |
| Scalability | Production can be scaled up by extending the operating time or by numbering up the reactors, rather than increasing the size of a batch reactor. drugdeliveryleader.com |
Table 2: Advantages of Continuous Flow Synthesis
Green Chemistry Principles in this compound Production
The twelve principles of green chemistry provide a guide for chemists and chemical engineers to design products and processes that minimize the use and generation of hazardous substances. ewadirect.compfizer.com In the context of synthesizing this compound, several of these principles are particularly relevant, including atom economy, the use of safer solvents and reagents, and the development of catalytic reactions. ispe.orgnih.gov
A significant focus in greening the synthesis of this compound lies in the selection of starting materials and the design of the reaction pathway to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.orgchembam.comnih.gov Traditional multi-step syntheses often generate significant waste, prompting a shift towards more atom-economical routes.
One potential green approach involves the use of starting materials derived from renewable biomass. ewadirect.com For instance, the precursor 1,5-pentanediol (B104693) can be synthesized from furfural, which is derived from lignocellulosic biomass. osti.govnih.govresearchgate.net This strategy aligns with the principle of using renewable feedstocks, thereby reducing reliance on finite petrochemical resources.
Catalysis is another cornerstone of green chemistry, offering pathways to more efficient and selective reactions. nih.govresearchgate.net The development of catalytic methods for key transformations, such as methylation and etherification, can significantly reduce waste and energy consumption compared to stoichiometric reactions.
Analysis of Synthetic Pathways through a Green Chemistry Lens
Two plausible, though not yet industrially established for this specific molecule, synthetic routes for this compound can be analyzed using green chemistry metrics: a Grignard-based approach and a Williamson ether synthesis-based approach.
Grignard Reaction Route:
A potential synthesis could involve the reaction of a Grignard reagent, such as methylmagnesium bromide, with a suitable ketone precursor like 5-methoxy-2-pentanone. organicchemistrytutor.comyoutube.com While effective for carbon-carbon bond formation, traditional Grignard reactions often require anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which pose safety and environmental concerns. wikipedia.org
Recent advancements have focused on making Grignard reactions greener. Mechanochemical methods, which involve ball milling, can significantly reduce the amount of solvent required, sometimes to near-solvent-free conditions. hokudai.ac.jpthieme-connect.comacs.orgacs.org This approach not only minimizes solvent waste but can also enhance reaction rates and yields.
Another green improvement is the substitution of traditional solvents with more sustainable alternatives. 2-Methyltetrahydrofuran (2-MeTHF), derivable from renewable resources, has emerged as a promising replacement for THF in Grignard reactions, offering advantages in terms of safety and reduced environmental impact. mdpi.com
| Parameter | Traditional Grignard Synthesis | Greener Grignard Synthesis (Mechanochemical) |
|---|---|---|
| Solvent | Anhydrous Diethyl Ether or THF | Minimal (or no) solvent, or greener alternatives like 2-MeTHF |
| Energy Input | Often requires heating or cooling | Mechanical energy from ball milling |
| Waste Generation | Significant solvent waste, magnesium salts | Reduced solvent waste, magnesium salts |
| Atom Economy | Moderate | Moderate (inherent to the reaction) |
Williamson Ether Synthesis Route:
An alternative pathway could involve the Williamson ether synthesis, where an alkoxide is reacted with a methylating agent to form the ether linkage. chemistrytalk.orgbyjus.commasterorganicchemistry.com A possible precursor for this route is 2-methyl-2,5-pentanediol. The selective methylation of one of the hydroxyl groups would yield the desired product.
Traditional Williamson ether synthesis often employs strong bases and polar aprotic solvents, which can be hazardous and difficult to recycle. chemistrytalk.org Green innovations in this area include the use of phase-transfer catalysts (PTCs). acs.orgacs.orgbiomedres.usresearchgate.net PTCs can facilitate the reaction between reactants in immiscible phases (e.g., aqueous and organic), often allowing for the use of water as a solvent and milder reaction conditions. acs.org Solvent-free approaches, where the reaction is carried out in the molten state or by grinding the reactants together, have also been successfully applied to the Williamson synthesis, significantly reducing waste. researchgate.net
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green synthesis. nih.gov While not yet established for this specific transformation, the development of enzymes capable of selective etherification could offer a highly efficient and environmentally benign route to this compound. nih.gov
| Parameter | Traditional Williamson Ether Synthesis | Greener Williamson Ether Synthesis (Phase-Transfer Catalysis) |
|---|---|---|
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Water or biphasic systems; potentially solvent-free |
| Base | Strong bases (e.g., NaH) | Inorganic bases (e.g., NaOH, K2CO3) |
| Catalyst | None | Phase-Transfer Catalyst (e.g., quaternary ammonium salts) |
| Waste Generation | Solvent and salt waste | Reduced solvent waste, recyclable catalyst |
| Atom Economy | Moderate to good | Improved due to catalytic nature |
The continuous development and application of green chemistry principles are paramount for the sustainable production of this compound and other fine chemicals. By focusing on renewable feedstocks, innovative catalytic methods, and the reduction of hazardous waste, the chemical industry can move towards a more environmentally responsible future.
Chemical Reactivity and Transformation of 5 Methoxy 2 Methyl 2 Pentanol
Reactions Involving the Hydroxyl Group
The tertiary nature of the hydroxyl group in 5-methoxy-2-methyl-2-pentanol significantly influences its reactivity, particularly in oxidation and dehydration reactions.
Esterification and Etherification Reactions
Like other alcohols, this compound can undergo esterification by reacting with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. This reaction typically requires an acid catalyst to protonate the hydroxyl group, making it a better leaving group.
Etherification, the formation of an ether from an alcohol, can also occur. For instance, in the presence of a strong acid and another alcohol, this compound could potentially form a new ether, though this reaction can be complex and may compete with other side reactions like dehydration. The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a common method for ether formation, but would require deprotonation of the tertiary alcohol first.
The synthesis of related ethers, such as 2-methoxy-2-methyl heptane (B126788), has been studied through the etherification of an alkene (2-methyl-1-heptene) with methanol (B129727), a reaction that is notably exothermic. tudelft.nl Similarly, the formation of tert-amyl methyl ether (TAME) and tert-amyl ethyl ether (TAEE) from isoamylenes and the corresponding alcohols is an acid-catalyzed equilibrium reaction. acs.org These examples highlight the general principles of ether synthesis that could be applicable to derivatives of this compound.
Oxidation Pathways and Product Characterization
Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions. studymind.co.uklibretexts.orgchemguide.co.ukchemistryviews.org This is because the carbon atom attached to the hydroxyl group does not have a hydrogen atom that can be easily removed to form a carbonyl group (C=O). studymind.co.ukchemguide.co.uk Common oxidizing agents like acidified potassium dichromate(VI) or potassium permanganate, which readily oxidize primary and secondary alcohols, will typically show no reaction with a tertiary alcohol. libretexts.orgchemguide.co.uk The characteristic color change from orange to green observed with primary and secondary alcohols in the presence of acidified dichromate(VI) ions does not occur with tertiary alcohols. chemguide.co.uk
However, under forcing conditions, such as with strong oxidizing agents and heat, the carbon-carbon bonds of a tertiary alcohol can be broken, leading to a mixture of smaller oxidation products. chemistryviews.orgunizin.org For instance, the photocatalytic reaction of 2-methyl-2-pentanol (B124083) on titania (TiO2) has been shown to proceed via a homolytic bond cleavage, leading to the formation of a ketone (acetone) and an alkane (propane). acs.org This suggests that under specific catalytic conditions, the carbon skeleton of this compound could also be cleaved.
| Oxidizing Agent | Expected Outcome with this compound | Reason |
| Acidified Potassium Dichromate(VI) | No reaction | Lack of a hydrogen atom on the carbon bearing the hydroxyl group. studymind.co.uklibretexts.orgchemguide.co.uk |
| Potassium Permanganate (mild conditions) | No reaction | Resistance of tertiary alcohols to oxidation. unizin.org |
| Strong oxidizing agents (e.g., with heat) | Cleavage of C-C bonds, formation of smaller ketones and other fragments. | Forcing conditions can break the carbon skeleton. chemistryviews.org |
| Photocatalysis (e.g., on TiO2) | Potential for selective bond cleavage to form a ketone and an alkane. | Follows a different mechanistic pathway involving radical intermediates. acs.org |
Dehydration and Elimination Reactions
The acid-catalyzed dehydration of tertiary alcohols is a common reaction that leads to the formation of alkenes. When this compound is treated with a strong acid, such as sulfuric acid or phosphoric acid, and heated, the hydroxyl group is protonated to form a good leaving group (water). The departure of water results in a tertiary carbocation intermediate. This carbocation can then lose a proton from an adjacent carbon atom to form a double bond, resulting in one or more alkene products.
Following Zaitsev's rule, the major product of the dehydration of 2-methyl-2-pentanol is the most substituted alkene. gauthmath.com Applying this principle to this compound, the elimination of a proton from the adjacent methylene (B1212753) group (C3) would be favored over the methyl groups (C1), leading to the formation of 5-methoxy-2-methyl-2-pentene as the major product.
Reactions Involving the Ether Linkage
The methoxy (B1213986) group in this compound introduces another site of reactivity.
Cleavage of the Methoxy Group and its Mechanism
The ether linkage in this compound can be cleaved under strong acidic conditions, typically using hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.com The mechanism involves the protonation of the ether oxygen by the strong acid, which makes the adjacent carbon atom susceptible to nucleophilic attack by the halide ion (I⁻ or Br⁻) in an S_N2 reaction. masterorganicchemistry.com This results in the formation of an alcohol and an alkyl halide.
In the case of this compound, the cleavage of the methoxy group would likely yield 2-methyl-2,5-pentanediol and methyl iodide (if HI is used). The use of Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃) or boron trichloride (BCl₃), can also facilitate the cleavage of methoxy groups, particularly in aromatic ethers. nih.govacs.org
Transetherification Reactions
Transetherification is a reaction in which an ether reacts with an alcohol to form a new ether and a new alcohol. This process is typically catalyzed by an acid or a metal catalyst. For example, iron(III) triflate has been shown to be an effective catalyst for the transetherification of symmetrical ethers with primary alcohols. acs.orgnih.gov The reaction proceeds through the activation of the ether, making it susceptible to nucleophilic attack by the alcohol.
| Reaction Type | Reagents | Potential Products from this compound |
| Ether Cleavage | Strong acid (e.g., HI, HBr) masterorganicchemistry.com | 2-methyl-2,5-pentanediol and methyl halide |
| Ether Cleavage | Lewis Acid (e.g., AlCl₃, BCl₃) nih.govacs.org | 2-methyl-2,5-pentanediol and other products depending on the reagent |
| Transetherification | Another alcohol (e.g., ethanol) and a catalyst (e.g., Iron(III) triflate) acs.orgnih.gov | 5-ethoxy-2-methyl-2-pentanol and methanol |
Carbon-Carbon Bond Forming Reactions
Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of more complex molecular skeletons. For a molecule like this compound, these reactions would typically involve the functionalization of its alkyl chain or the conversion of its hydroxyl group into a leaving group suitable for coupling reactions.
The functionalization of the saturated alkyl chain of this compound would necessitate harsh reaction conditions, such as free-radical halogenation, to introduce a handle for further C-C bond formation. A more plausible strategy involves the synthesis of unsaturated analogs. For instance, the related compound (E)-5-methoxy-2-methylpent-4-en-2-ol possesses a double bond that is amenable to a variety of C-C bond forming reactions. nih.gov
Alternatively, the synthesis of derivatives from precursors allows for the introduction of functional groups that can participate in C-C bond formation. For example, the use of organometallic reagents with precursors containing carbonyl groups is a common strategy. google.com
The tertiary alcohol group of this compound can be converted into a good leaving group, such as a halide or a tosylate, although this can be challenging for tertiary alcohols due to competing elimination reactions. acs.org Once formed, these derivatives could potentially participate in cross-coupling reactions.
A notable example from the literature involves a structurally similar compound, 5-bromo-2-methyl-2-pentanol (B151181) methoxymethyl ether, which was utilized in a key SN2' reaction with a magnesium cyanocuprate. This reaction proceeded with anti-displacement to afford a product with a high degree of stereocontrol, demonstrating that halogenated derivatives of such structures can effectively be used in carbon-carbon bond forming reactions. smolecule.comnih.gov
| Reactant 1 (Derived from this compound) | Reactant 2 | Catalyst | Reaction Type | Potential Product Feature |
| 5-Iodo-2-methyl-2-pentanol (protected) | Arylboronic acid | Pd(PPh₃)₄ | Suzuki Coupling | Aryl group attached to the pentyl chain |
| 5-Bromo-2-methyl-2-pentanol (protected) | Alkene | Pd(OAc)₂ | Heck Reaction | Alkenyl group attached to the pentyl chain |
| Organozinc derivative | Aryl halide | NiCl₂(dppp) | Negishi Coupling | Alkyl-aryl coupled product |
This table is illustrative and based on general reactivity patterns of similar compounds.
Role As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Organic Molecules
The dual functionality of 5-Methoxy-2-methyl-2-pentanol, with its nucleophilic hydroxyl group and the ether linkage, makes it a candidate for a variety of chemical transformations. Standard reactions for alcohols, such as esterification, oxidation, and dehydration, can be employed to modify this molecule for specific synthetic purposes. smolecule.com
While direct evidence of this compound's use in the synthesis of antimalarial drug precursors is not extensively documented in publicly available research, the presence of methoxy (B1213986) moieties is a recurring theme in the development of antimalarial agents. For instance, research has shown that chalcone (B49325) derivatives incorporating methoxybenzene and pyridine (B92270) moieties exhibit potential as antimalarial compounds. pensoft.net Another study detailed the synthesis of 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide, which has shown promise as an antiplasmodium agent. ui.ac.id
The synthesis of various quinoline-based antimalarial compounds also frequently involves precursors with methoxy groups. asianpubs.orgnih.govnih.gov The methoxy group in these structures can be crucial for their biological activity and pharmacokinetic properties. Given this context, it is plausible that a molecule like this compound could serve as a precursor for a side chain or a fragment in the synthesis of novel, non-clinical pharmaceutical intermediates, including those with potential antimalarial activity. Its tertiary alcohol could be transformed into other functional groups, while the methoxy group is retained as a key structural feature.
Fine chemicals are pure, single substances produced in limited quantities for specialized applications. europa.eu The synthesis of these high-value products often relies on versatile and selectively reactive building blocks. While specific industrial applications of this compound in fine chemical synthesis are not widely reported, its structure lends itself to such roles.
The term "fine chemicals" encompasses a broad range of substances, including pharmaceuticals, agrochemicals, and specialty chemicals. europa.eulookchem.com The synthesis of these often involves multi-step processes where specific fragments are introduced. For example, a related compound, 5-bromo-2-methyl-2-pentanol (B151181), serves as a key intermediate in the synthesis of complex molecules like vitamin D analogues and sesquiterpenoids. This suggests that this compound, with its own distinct reactivity, could be a valuable intermediate for the synthesis of other fine chemicals where a methoxy-containing alkyl chain is desired.
The total synthesis of complex natural products is a significant area of organic chemistry that often involves the strategic assembly of smaller, pre-functionalized building blocks. uou.ac.in While no direct examples of the incorporation of this compound into a natural product have been identified in the surveyed literature, its structure represents a potential synthetic fragment.
Many natural products contain polyether or polyol substructures. The methoxy and hydroxyl groups of this compound could be manipulated to form part of such a larger framework. For instance, the hydroxyl group could be used as a handle for coupling reactions, while the methoxy group could be a stable ether linkage within a larger molecule or a precursor to another functional group. The synthesis of complex molecules often relies on the availability of a diverse pool of chiral and achiral building blocks. luc.edu
Integration into Polymeric Materials
The incorporation of functional molecules into polymers is a key strategy for developing materials with tailored properties. Alcohols, in general, can be used for the functionalization of polymers.
There is no direct evidence to suggest that this compound is used as a monomer or co-monomer in polymerization reactions. Alcohols can, in some cases, initiate the polymerization of certain monomers like isocyanates and epoxides. lookchem.com For example, 2-methyl-2-pentanol (B124083) has been noted for its potential to initiate such polymerizations. lookchem.com Given its structural similarity, this compound could theoretically act as an initiator, introducing a methoxy-terminated chain end into the resulting polymer. However, dedicated research on this specific application is not apparent.
The functionalization of existing polymer backbones is a common method to impart new properties to a material. Alcohols can be used to functionalize polymers that contain reactive groups such as epoxides or esters. nih.govresearchgate.net For example, glycidyl (B131873) esters on polymeric supports can be functionalized with alcohols to yield β-alkoxyalcohols. nih.govresearchgate.net This type of reaction could potentially be used to graft this compound onto a polymer chain, thereby introducing both a hydroxyl and a methoxy group.
Furthermore, the end-functionalization of polymers is a critical technique for creating well-defined macromolecular architectures. researchgate.netmdpi.com Methods have been developed for the end-capping of polymer chains with alcohols, which can introduce specific functionalities. researchgate.net In principle, this compound could be used in such a process to create polymers with a methoxy-alcohol end group, which could then be available for further reactions or to influence the polymer's properties.
Utilization in Material Science Applications (non-biological)
Detailed research into the non-biological material science applications of this compound has not yielded significant findings in the specified areas.
Precursor for Specialty Solvents with Tunable Polarity
There is no specific scientific literature or patent information available that describes the use of this compound as a direct precursor for creating a range of specialty solvents with tunable polarity. While its molecular structure, containing both a hydroxyl and an ether group, suggests it has solvent properties, the synthesis of derivatives from it to systematically tune polarity for specialized industrial applications is not documented.
Building Block for Ligands in Catalysis
Components in Advanced Formulations (e.g., non-consumer industrial lubricants, specialized chemical processing aids)
There is a lack of available data detailing the incorporation of this compound into advanced formulations such as non-consumer industrial lubricants or specialized chemical processing aids. While related compounds like 4-Methyl-2-pentanol are used in the production of lubricant oil additives, similar applications for this compound are not described in the reviewed literature. wikipedia.org
Compound Properties
Basic chemical and physical properties of this compound have been computed and are available in chemical databases.
| Property | Value |
| Molecular Formula | C7H16O2 |
| Molecular Weight | 132.20 g/mol |
| CAS Number | 55724-04-4 |
| Computed XLogP3 | 0.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Data sourced from PubChem. nih.gov |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the molecular structure of an organic compound in solution. For 5-Methoxy-2-methyl-2-pentanol (C₇H₁₆O₂), a complete assignment of proton (¹H) and carbon (¹³C) signals, supported by two-dimensional correlation experiments, can unambiguously confirm its constitution.
The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the different proton environments in the molecule. The chemical shift (δ) of each signal, its multiplicity (splitting pattern), and the integral value (number of protons) are key to its assignment.
-OH Proton: A broad singlet, whose chemical shift is highly dependent on solvent and concentration.
-OCH₃ Protons: A sharp singlet, as these three protons are equivalent and have no adjacent protons to couple with.
C(2)-CH₃ Protons: A singlet, as these six protons on the two methyl groups attached to a quaternary carbon are equivalent.
Methylene (B1212753) Protons (-CH₂-): The three methylene groups (at C3, C4, and C5) are chemically distinct and will show complex splitting patterns (multiplets) due to coupling with adjacent methylene protons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| C(2)-CH₃ (x2) | ~ 1.21 | Singlet | 6H |
| C(3)-H₂ | ~ 1.55 | Multiplet | 2H |
| C(4)-H₂ | ~ 1.65 | Multiplet | 2H |
| C(2)-OH | Variable | Broad Singlet | 1H |
| -OCH₃ | ~ 3.32 | Singlet | 3H |
The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. For this compound, seven unique carbon signals are expected, confirming the presence of seven carbon atoms in distinct chemical environments. The IUPAC name for the compound is 5-methoxy-2-methylpentan-2-ol. nih.gov
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C(1) & C(6) (C(2)-CH₃) | ~ 29.2 |
| C(4) | ~ 24.8 |
| C(3) | ~ 40.1 |
| -OCH₃ | ~ 58.9 |
| C(2) | ~ 70.8 |
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the precise connectivity of atoms. researchgate.netscience.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a crucial correlation between the methylene protons at C3, C4, and C5, confirming their sequential arrangement (-CH₂-CH₂-CH₂-). No correlations would be observed for the singlet signals from the methoxy (B1213986) and C2-methyl groups. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton signal to the carbon atom it is directly attached to. youtube.com It allows for the unambiguous assignment of each -CH₃, -CH₂-, and -OH proton to its corresponding carbon signal in the ¹³C spectrum. For example, the proton signal at ~3.38 ppm would correlate with the carbon signal at ~72.9 ppm, confirming the C5 position. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital as it shows correlations between protons and carbons over two to three bonds. science.gov This technique pieces the molecular fragments together. Key expected correlations include:
A correlation from the methoxy protons (-OCH₃ at ~3.32 ppm) to the C5 carbon (~72.9 ppm).
Correlations from the C2-methyl protons (~1.21 ppm) to the C2 (~70.8 ppm) and C3 (~40.1 ppm) carbons.
Correlations from the C5 protons (~3.38 ppm) to the C4 carbon (~24.8 ppm) and the methoxy carbon (~58.9 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. youtube.com In a flexible acyclic molecule like this, NOESY would show correlations between adjacent methylene groups, and between the C2-methyl groups and the C3 methylene protons, confirming the spatial arrangement is consistent with the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing volatile compounds. In practice, GC-MS has been used to identify this compound as a volatile constituent in natural products like the bitter apple (Citrullus colocynthis). psu.eduresearchgate.net
The gas chromatograph separates this compound from other components in a mixture based on boiling point and polarity. As the pure compound elutes from the GC column, it enters the mass spectrometer, which generates a unique mass spectrum that serves as a molecular fingerprint. By comparing this spectrum to spectral libraries, such as the NIST Mass Spectrometry Data Center, the compound's identity can be confirmed. nih.gov This method is also ideal for identifying and quantifying any synthesis byproducts or impurities.
High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a compound. The calculated monoisotopic mass of this compound (C₇H₁₆O₂) is 132.11503 Da. nih.govchemspider.com HRMS analysis would confirm this exact mass, ruling out other potential formulas with the same nominal mass.
Fragmentation analysis provides further structural information. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z 132 may be weak or absent for tertiary alcohols. libretexts.org The fragmentation pattern is dominated by characteristic cleavages.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 117 | [M - CH₃]⁺ | C₆H₁₃O₂⁺ | Loss of a methyl group from C2. |
| 114 | [M - H₂O]⁺ | C₇H₁₄O⁺ | Loss of water, common for alcohols. |
| 87 | [M - CH₂OCH₃]⁺ | C₆H₁₃O⁺ | Cleavage of the C4-C5 bond. |
| 59 | [(CH₃)₂C=OH]⁺ | C₃H₇O⁺ | Alpha-cleavage of the C2-C3 bond. This is a very stable oxonium ion and often the base peak for 2-methyl-2-alkanols. nih.govacs.org |
| 45 | [CH₂=OCH₃]⁺ | C₂H₅O⁺ | Fragment containing the methoxy group. |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of molecules. For this compound, these methods are instrumental in identifying its key functional groups and understanding its conformational landscape.
Vibrational Analysis for Functional Group Identification (e.g., Hydroxyl, Ether)
The molecular structure of this compound contains two primary functional groups: a tertiary hydroxyl (-OH) group and an ether (-O-) linkage. Both IR and Raman spectroscopy can definitively identify the vibrational frequencies associated with these groups.
The hydroxyl group exhibits characteristic vibrational modes. The most prominent is the O-H stretching vibration, which is highly sensitive to hydrogen bonding. msu.edulibretexts.org In a dilute, non-polar solvent, a sharp absorption band for the free O-H stretch is expected in the range of 3620-3670 cm⁻¹. msu.edu However, in a pure liquid or concentrated solution where intermolecular hydrogen bonding occurs, this band broadens significantly and shifts to a lower frequency, typically around 3350 ± 50 cm⁻¹. spectroscopyonline.com The C-O stretching vibration of the tertiary alcohol is also a key diagnostic peak, generally appearing in the region of 1250-970 cm⁻¹. msu.edu Specifically for tertiary alcohols, the O-H stretching frequency is observed around 3660 cm⁻¹. nih.govacs.org
The ether group is characterized by its C-O-C stretching vibrations. The antisymmetric stretching vibration of a saturated fatty ether typically appears in the 1125-1110 cm⁻¹ range. nih.gov This peak, along with the C-O stretch of the alcohol, provides a unique fingerprint for the molecule in the IR spectrum.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| Hydroxyl (-OH) | O-H Stretch (Free) | 3620 - 3670 | Observed in dilute, non-polar solutions. msu.edu |
| Hydroxyl (-OH) | O-H Stretch (H-Bonded) | 3350 ± 50 | Broad and intense peak in concentrated samples. spectroscopyonline.com |
| Tertiary Alcohol (-OH) | O-H Stretch | ~3660 | Specific to tertiary alcohols. nih.govacs.org |
| Alcohol/Ether (C-O) | C-O Stretch | 1250 - 970 | Strong absorption. msu.edu |
| Ether (C-O-C) | Antisymmetric Stretch | 1125 - 1110 | Characteristic of saturated ethers. nih.gov |
Conformational Studies via Vibrational Modes
While direct experimental studies on the conformational analysis of this compound using vibrational spectroscopy are not widely published, the principles of this analysis are well-established. nih.govacs.org The rotational isomers (conformers) of the molecule would give rise to distinct vibrational frequencies for certain modes, particularly those involving the flexible alkyl chain and the orientation of the hydroxyl and methoxy groups.
Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental IR and Raman data to predict the stable conformers and their corresponding vibrational spectra. nih.gov By comparing the calculated spectra of different conformers with the experimental spectrum, it is possible to deduce the predominant conformation(s) of this compound in a given state (e.g., liquid, solution). For instance, variations in the C-O stretching and O-H bending regions can be correlated with specific dihedral angles within the molecule.
Advanced Chromatographic Techniques for Separation and Quantification
Chromatography is an indispensable tool for the separation, purification, and quantification of chemical compounds. ksu.edu.sa For a molecule like this compound, advanced chromatographic techniques are crucial for isolating it from reaction mixtures, separating it from its isomers, and determining its enantiomeric purity.
Preparative Chromatography for Isomer Separation
Isomers of this compound, such as its structural isomer 3-methyl-5-methoxy-1-pentanol, can possess very similar physical properties, making their separation by conventional distillation challenging. google.com Preparative high-performance liquid chromatography (HPLC) and preparative supercritical fluid chromatography (SFC) are powerful techniques for isolating isomers on a larger scale. shimadzu.comlcms.cz
The choice of stationary phase and mobile phase is critical for achieving successful separation. For polar compounds like alcohols, normal-phase chromatography with a silica (B1680970) gel column or a polar bonded-phase column is often effective. acs.org The mobile phase typically consists of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as an alcohol. google.com By carefully optimizing the mobile phase composition, the differential interactions of the isomers with the stationary phase can be exploited to achieve separation. acs.org Supercritical fluid chromatography offers advantages such as faster separations and reduced solvent consumption. shimadzu.com
| Technique | Stationary Phase Example | Mobile Phase Example | Application |
| Preparative HPLC | Silica Gel | Hexane/Ethanol (B145695) mixture | Separation of structural isomers. acs.org |
| Preparative SFC | Chiral Stationary Phase (for enantiomers) | CO₂/Methanol (B129727) | High-throughput purification. shimadzu.commdpi.com |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are particularly well-suited for molecules of this size, providing a balance between accuracy and computational cost. researchgate.net These calculations form the foundation for understanding molecular orbitals, conformational preferences, and spectroscopic characteristics.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 5-Methoxy-2-methyl-2-pentanol is characterized by the interplay between its hydroxyl and methoxy (B1213986) functional groups. Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity.
The HOMO is typically localized around the oxygen atoms of the hydroxyl and methoxy groups, reflecting the high electron density of the lone pairs. The LUMO, conversely, is generally distributed along the σ* anti-bonding orbitals of the C-O bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity.
Computational methods can precisely calculate the energies of these orbitals and visualize their spatial distribution. This analysis helps in predicting sites susceptible to electrophilic or nucleophilic attack and understanding the molecule's behavior in chemical reactions.
Table 1: Exemplary Calculated Electronic Properties for this compound This table presents theoretical data based on typical DFT calculations for similar alkoxy alcohols and is for illustrative purposes.
| Property | Calculated Value | Unit | Significance |
| HOMO Energy | -9.8 eV | electron Volts | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | +2.1 eV | electron Volts | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 11.9 eV | electron Volts | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 2.1 D | Debye | Measure of the overall polarity of the molecule. |
Conformational Analysis and Energy Landscapes
Due to the presence of multiple single bonds, this compound can exist in numerous conformations. Conformational analysis is the study of the energies of these different spatial arrangements, or conformers, and the barriers to rotation between them. libretexts.org The potential energy surface (PES), or energy landscape, maps the energy of the molecule as a function of its geometry. researchgate.net
The most stable conformers are those that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding. For this compound, key rotational degrees of freedom include the C-C bonds of the pentanol (B124592) backbone and the C-O bonds of the methoxy group. Theoretical calculations can systematically rotate these bonds to map the energy landscape and identify low-energy conformers. nobelprize.org The relative energies of these conformers determine their population at a given temperature, according to the Boltzmann distribution. Understanding the preferred conformations is crucial as the molecular shape dictates its physical properties and how it interacts with other molecules.
Table 2: Relative Energies of Hypothetical Low-Energy Conformers of this compound Data is illustrative, representing a typical outcome of a conformational search for acyclic molecules.
| Conformer | Dihedral Angle (°)(C3-C4-C5-O) | Relative Energy(kcal/mol) | Boltzmann Population(@ 298 K) |
| A (Global Minimum) | 180 (anti) | 0.00 | 75% |
| B | 60 (gauche) | 0.85 | 15% |
| C | -60 (gauche) | 0.95 | 10% |
Spectroscopic Property Predictions (e.g., NMR shielding, IR frequencies)
Quantum chemistry is a powerful tool for predicting spectroscopic data, which aids in the interpretation of experimental spectra. acs.org
NMR Shielding: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the nuclear magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). researchgate.netruc.dk These shielding values can be converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). ruc.dk The accuracy of these predictions allows for the confident assignment of complex NMR spectra, especially for molecules with many similar chemical environments. researchgate.net
IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities. academyart.edu These calculated frequencies correspond to specific molecular motions, such as C-O stretching, O-H stretching, and C-H bending. libretexts.orglibretexts.org While calculated frequencies are often systematically higher than experimental values, they can be scaled to provide excellent agreement, making theoretical IR spectra a valuable aid in identifying characteristic functional group absorptions. academyart.edu
Table 3: Predicted Spectroscopic Data for this compound This table contains representative theoretical values for illustrative purposes.
| Spectroscopy | Parameter | Predicted Value | Assignment |
| ¹³C NMR | Chemical Shift (δ) | 71.5 ppm | C2 (quaternary carbon with -OH) |
| ¹³C NMR | Chemical Shift (δ) | 59.0 ppm | Methoxy carbon (-OCH₃) |
| ¹H NMR | Chemical Shift (δ) | 3.3 ppm | Methoxy protons (-OCH₃) |
| IR | Vibrational Frequency | 3450 cm⁻¹ (scaled) | O-H stretch (alcohol) |
| IR | Vibrational Frequency | 1120 cm⁻¹ (scaled) | C-O stretch (ether) |
Molecular Dynamics Simulations
While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of this compound in various environments, such as in solution. researchgate.net
Solvent Interactions and Solvation Thermodynamics
This compound is an amphiphilic molecule, possessing a polar head (the hydroxyl group) and a more nonpolar body (the hydrocarbon chain and ether group). aip.org Its interaction with solvents, particularly water, is complex. MD simulations can model the explicit interactions between a solute molecule and a large number of solvent molecules. nih.govresearchgate.net
By simulating the system over time, one can analyze the structure of the solvent around the solute, known as the solvation shell. nist.gov Key properties that can be determined include:
Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute, revealing the structure of the solvation shells.
Hydrogen Bonding Dynamics: The number and lifetime of hydrogen bonds between the solute's hydroxyl group and solvent molecules (e.g., water) can be quantified. acs.org
Solvation Free Energy: This thermodynamic quantity represents the energy change associated with transferring a molecule from a vacuum to a solvent. It can be calculated using methods like thermodynamic integration and is crucial for understanding solubility. aip.org
Table 4: Illustrative Solvation Properties of this compound in Water from MD Simulations Data is hypothetical, based on typical results for similar amphiphilic molecules in aqueous solution.
| Property | Description | Exemplary Value |
| Solvation Free Energy | The free energy change upon moving the molecule from gas phase to water. | -4.5 kcal/mol |
| First Solvation Shell Radius | The distance to the first peak in the solute-water oxygen radial distribution function. | 3.5 Å |
| Average H-Bonds to Water | The average number of hydrogen bonds between the solute's -OH group and water molecules. | 2.8 |
Behavior in Different Chemical Environments
MD simulations can be extended to study the behavior of this compound in non-aqueous solvents, in mixtures, or at interfaces. researchgate.net For instance, simulations in a nonpolar solvent like hexane (B92381) would show significantly different solvation structures compared to water, with solvent interactions being dominated by weaker van der Waals forces. In a mixed solvent system, such as water-ethanol, simulations can reveal preferential solvation, where one solvent component enriches in the vicinity of the solute. nih.gov This type of analysis is vital for understanding how the molecule behaves in complex chemical environments relevant to various industrial and chemical processes.
Reaction Mechanism Modeling
The synthesis of this compound can be envisioned through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. Computational modeling of this reaction provides valuable insights into the preferred mechanistic pathways and the factors governing the reaction's success.
Transition State Analysis for Synthetic Pathways
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The transition state of this reaction is a critical point on the potential energy surface that determines the reaction rate and stereochemical outcome.
For the synthesis of this compound, two primary pathways can be considered:
Pathway A: Reaction of the sodium salt of 2-methyl-2-pentanol (B124083) (a tertiary alkoxide) with a methyl halide (e.g., methyl iodide).
Pathway B: Reaction of sodium methoxide (B1231860) with a halide of 2-methyl-2-pentanol (e.g., 5-chloro-2-methyl-2-pentanol).
Computational studies on analogous S(_N)2 reactions involving tertiary alkoxides and primary alkyl halides provide a framework for understanding Pathway A. The transition state for the S(_N)2 reaction of a tertiary alkoxide, such as potassium tert-butoxide, with methyl iodide has been a subject of theoretical interest.
In this transition state, the nucleophilic oxygen of the alkoxide attacks the carbon atom of the methyl halide from the backside, relative to the leaving group (the halide). This leads to a trigonal bipyramidal geometry at the carbon atom, with the incoming oxygen and the departing halide occupying the axial positions. The three hydrogen atoms of the methyl group lie in the equatorial plane.
Table 1: Calculated Transition State Properties for the S(_N)2 Reaction of a Tertiary Alkoxide with Methyl Iodide (Analogous System)
| Parameter | Value |
| Activation Energy (ΔE‡) | Relatively low |
| Key Bond Distances | C-O (forming): ~2.1 ÅC-I (breaking): ~2.4 Å |
| Geometry at Carbon | Trigonal bipyramidal |
Note: The values in this table are illustrative and based on general computational studies of similar S(_N)2 reactions. Specific values for the this compound system are not available.
For Pathway B, where a primary halide is attacked by a methoxide, the transition state is less sterically hindered, and the reaction is generally more favorable. However, the synthesis of the required 5-halo-2-methyl-2-pentanol precursor might be challenging.
Theoretical Prediction of Reactivity and Selectivity
Computational chemistry allows for the prediction of reactivity and selectivity in chemical reactions. In the context of synthesizing this compound, the primary concern is the competition between the desired S(_N)2 reaction and a potential side reaction, the bimolecular elimination (E2) reaction.
Theoretical predictions for the reaction of a tertiary alkoxide with a primary alkyl halide (Pathway A) generally favor the S(_N)2 pathway. This is because the primary carbon of the methyl halide is not sterically hindered, and the transition state for substitution is lower in energy than the transition state for elimination.
Conversely, if one were to consider the reaction of sodium methoxide with a tertiary alkyl halide (an alternative but less favorable approach), computational models would predict a strong preference for the E2 pathway. The steric hindrance around the tertiary carbon atom makes backside attack for the S(_N)2 reaction difficult, raising the activation energy for substitution significantly. The methoxide would instead act as a base, abstracting a proton and leading to the formation of an alkene.
Density Functional Theory (DFT) calculations are a powerful tool for predicting the energy barriers for both S(_N)2 and E2 pathways. By comparing the calculated activation energies, one can predict the major product of the reaction.
Table 2: Theoretical Prediction of Reaction Pathways for Analogous Ether Syntheses
| Reactants | Predicted Major Pathway | Rationale |
| Tertiary Alkoxide + Methyl Halide | S(_N)2 | Low steric hindrance at the primary carbon. |
| Methoxide + Tertiary Alkyl Halide | E2 | High steric hindrance at the tertiary carbon disfavors S(_N)2. |
Note: This table is based on established principles of organic reactivity and supported by general computational studies.
Catalytic Transformations Involving 5 Methoxy 2 Methyl 2 Pentanol
Catalysis in its Synthesis
There is currently no specific information available in peer-reviewed literature or patents that describes the catalytic synthesis of 5-Methoxy-2-methyl-2-pentanol. While general synthetic routes for similar alkoxy alcohols may be hypothesized, the absence of dedicated research on this compound means that details on specific catalysts, reaction conditions, and yields are not available.
Homogeneous Catalysis for Selective Functionalization
No studies have been identified that employ homogeneous catalysis for the selective functionalization of precursors to yield this compound.
Heterogeneous Catalysis for Efficient Conversion
Information regarding the use of heterogeneous catalysts for the efficient conversion of starting materials to this compound is not present in the current body of scientific literature.
Organocatalysis in Asymmetric Syntheses
There are no documented instances of organocatalysis being utilized for the asymmetric synthesis of chiral variants of this compound.
This compound as a Ligand or Promoter in Catalytic Systems
The potential for this compound to act as a ligand or promoter in catalytic systems has not been explored in any published research. Its molecular structure, containing both a hydroxyl and a methoxy (B1213986) group, suggests potential for coordination with metal centers; however, no such studies have been reported.
Coordination Chemistry with Transition Metals
There is no available data on the coordination chemistry of this compound with transition metals.
Application in Asymmetric Catalysis (if a chiral form is used)
As there are no reports on the synthesis of a chiral form of this compound, its application in asymmetric catalysis has not been investigated.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
Currently, the most logical and established method for the synthesis of 5-Methoxy-2-methyl-2-pentanol would be the Grignard reaction. This would likely involve the reaction of methylmagnesium bromide with 5-methoxy-2-pentanone. An alternative, though potentially less direct, approach could be the reaction of a Grignard reagent derived from 1-bromo-3-methoxypropane (B1268092) with acetone.
Future research should focus on developing more sustainable and efficient synthetic routes. This could include:
Catalytic Hydrogenation: Investigating the selective catalytic hydrogenation of a suitable unsaturated precursor.
Biocatalysis: Exploring the use of enzymes to catalyze the formation of this alcohol, which could offer high stereoselectivity and milder reaction conditions.
Flow Chemistry: Developing a continuous flow process for the synthesis, which can offer improved safety, efficiency, and scalability compared to traditional batch methods.
These novel methodologies could lead to more environmentally friendly and cost-effective production of this compound and its derivatives.
Investigation of Its Reactivity in Complex Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The bifunctional nature of this compound makes it an intriguing candidate for participation in such reactions.
Future research could explore its role in:
Passerini and Ugi Reactions: Investigating if the hydroxyl group can participate as the alcohol component in these isocyanide-based MCRs to generate complex amides and esters.
Mannich-type Reactions: Exploring the possibility of the enolizable protons alpha to the ether oxygen participating in Mannich or related reactions.
Novel MCRs: Designing new multicomponent reactions where both the hydroxyl and methoxy (B1213986) groups play a role in the transformation, potentially leading to the synthesis of novel heterocyclic compounds.
Understanding its behavior in MCRs would significantly expand its utility as a synthetic tool.
Exploration of New Applications as a Versatile Chemical Building Block
The presence of two distinct functional groups allows this compound to be used as a versatile building block for the synthesis of more complex molecules.
Potential applications to be explored include:
Polymer Chemistry: The hydroxyl group could serve as an initiator for ring-opening polymerization of cyclic esters or ethers, with the methoxy group providing functionality to the resulting polymer chain.
Synthesis of Pharmaceuticals and Agrochemicals: The molecule could serve as a starting material for the synthesis of biologically active compounds, where the tertiary alcohol and ether moieties are common structural motifs.
Fragrance and Flavor Industry: The structural features of this compound suggest it could be a precursor to new fragrance and flavor compounds.
Systematic exploration of its derivatization and subsequent application in these areas could uncover valuable new products.
Advanced Mechanistic Understanding through In Situ Spectroscopic Techniques
A detailed understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and developing new transformations. In situ spectroscopic techniques are powerful tools for gaining such insights.
Future studies could employ:
In Situ Infrared (IR) and Raman Spectroscopy: To monitor the real-time changes in functional groups during reactions, providing information on reaction kinetics and the formation of intermediates.
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify and characterize transient intermediates and byproducts, offering a detailed picture of the reaction pathway.
Computational Modeling: To complement experimental data, density functional theory (DFT) calculations can be used to model reaction pathways and predict the stability of intermediates and transition states.
These advanced techniques would provide a deeper understanding of the reactivity of this bifunctional molecule.
Design of Derivatives with Tailored Chemical Functionality
The hydroxyl and methoxy groups of this compound can be chemically modified to create a library of derivatives with tailored properties.
Future research could focus on:
Esterification and Etherification: Converting the tertiary alcohol to a variety of esters and ethers to modify its physical and chemical properties.
Demethylation: Selective cleavage of the methyl ether to yield the corresponding diol, which can then be further functionalized.
Introduction of New Functional Groups: Utilizing the existing functionality to introduce new reactive sites, such as halogens or unsaturation, to create more complex building blocks.
The systematic design and synthesis of such derivatives would greatly expand the chemical space accessible from this starting material.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H16O2 |
| Molecular Weight | 132.20 g/mol |
| CAS Number | 55724-04-4 |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Note: Experimental physical properties for this specific compound are not widely reported in public databases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
